Product packaging for Butyl octadec-9-enoate(Cat. No.:CAS No. 13171-24-9)

Butyl octadec-9-enoate

Cat. No.: B13385590
CAS No.: 13171-24-9
M. Wt: 338.6 g/mol
InChI Key: WIBFFTLQMKKBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl octadec-9-enoate, more commonly known as Butyl Oleate, is a fatty acid ester with the CAS registry number 142-77-8 and a molecular formula of C22H42O2 . It is formally derived from the condensation of butan-1-ol and oleic acid, presenting as a liquid at room temperature . This compound serves as a versatile reagent and model compound in diverse research fields. In polymer science, it is investigated as a plasticizer and softener for various polymers, including PVC, to impart flexibility . Its properties as a lubricant are studied for applications in textile spin finishes, rolling oils, and coning oils . Furthermore, Butyl Oleate finds a role in bio-based research, serving as a component in biodiesel formulations and as a fuel additive to modify properties like crystallization temperature . It is also examined for its use as an emollient and emulsion stabilizer in cosmetic science formulations, and as a dispersing agent . The compound can be synthesized for research purposes via enzymatic catalysis or using ionic liquids, highlighting its relevance in green chemistry methodologies . Key physical properties include a melting point of approximately -26 °C, a boiling point in the range of 227-228 °C, and a flash point of 180 °C (COC) . Its specific gravity at 20°C is 0.87 . Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O2 B13385590 Butyl octadec-9-enoate CAS No. 13171-24-9

Properties

CAS No.

13171-24-9

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

butyl octadec-9-enoate

InChI

InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3

InChI Key

WIBFFTLQMKKBLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Butyl Octadec 9 Enoate and Its Derivatives

Esterification Reactions in Butyl Octadec-9-enoate (B1201768) Synthesis

Esterification remains the cornerstone of butyl oleate (B1233923) production, with various approaches being developed to drive the reaction equilibrium towards the product side, often by removing the water byproduct. ufv.br

Direct esterification involves reacting oleic acid with n-butanol, typically in the presence of a catalyst. While traditional homogeneous catalysts like concentrated sulfuric acid are effective, they pose challenges related to equipment corrosion and environmental pollution. acs.org Research has thus shifted towards heterogeneous solid acid catalysts, which are more easily separated and recycled.

A study optimizing the production of butyl oleate found that using sulfuric acid (1 wt%) at 80°C with an oleic acid to butanol molar ratio of 1:6 resulted in a 92.3% yield after 6 hours. ufv.br Other research has explored advanced heterogeneous catalysts. For instance, a quaternary ammonium (B1175870) and titanium codoped phosphotungstate catalyst achieved an esterification rate of 96.4% at a higher temperature of 140°C within 60 minutes. acs.org Similarly, the use of zeolite catalysts has been investigated, with studies showing high oleic acid conversions and 100% selectivity to butyl oleate. researchgate.net

Table 1: Comparison of Direct Esterification Conditions for Butyl Oleate Synthesis

CatalystCatalyst LoadingMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield / Conversion RateReference
H₂SO₄1 wt%1:680692.3% ufv.br
QA₀.₅Ti₀.₅H₀.₅PW1.2 wt%1:2140196.4% acs.org
12%HPW/Y Zeolite0.2 g1:2100196% researchgate.net

The Steglich esterification is a mild method particularly useful for converting sterically demanding or acid-labile substrates. organic-chemistry.org The core of this reaction is the use of a coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgaip.org

The mechanism involves the activation of the carboxylic acid (oleic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is analogous in reactivity to a carboxylic acid anhydride. The alcohol (butanol) then attacks this activated intermediate. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive amide ("active ester") that then rapidly reacts with the alcohol to yield the final ester and dicyclohexylurea (DHU), a stable byproduct. organic-chemistry.org This method is advantageous as it can be performed under mild, near-ambient temperature conditions. nih.gov While highly effective, a potential side reaction is the slow acyl migration in the O-acylisourea to form a stable N-acylurea if a nucleophile is not present. organic-chemistry.org This technique has been successfully applied to synthesize various fatty acid esters, including derivatives of oleic acid with complex molecules like curcumin. aip.orgnih.gov

One-pot synthesis techniques offer streamlined processes that improve efficiency by reducing the need for intermediate separation and purification steps. A notable one-pot method for butyl oleate synthesis utilizes an ionic liquid-based microemulsion. In this approach, oleic acid, n-butanol, a surfactant, and ionic liquids are mixed to form a microemulsion. chemicalbook.comgoogle.com

This mixture is then heated under an inert atmosphere, serving as a nanoreactor for the esterification. chemicalbook.comgoogle.com One specific procedure involves heating the microemulsion to 100°C for 8 hours with a stirring speed of 600 rpm, which resulted in a butyl oleate yield of 95.2%. chemicalbook.com This method is considered a green chemistry approach as it can avoid traditional toxic organic solvents. google.com

Enzymatic Synthesis of Butyl Octadec-9-enoate

Biocatalysis, particularly using enzymes, presents a green alternative to chemical synthesis, offering high specificity and milder reaction conditions.

Lipases (E.C. 3.1.1.3) are the most important biocatalysts for producing fatty acid esters like butyl oleate. conicet.gov.ar These enzymes function effectively in non-aqueous or low-water environments, which shifts their natural hydrolytic function towards synthesis. koreascience.kr The enzymatic synthesis of butyl oleate from oleic acid and n-butanol has been demonstrated using various lipases, including those from Penicillium corylophilum, Candida rugosa, and Rhizomucor miehei. conicet.gov.arkoreascience.kracs.org

The reaction mechanism is often described as a Ping Pong Bi Bi mechanism. researchgate.net In this process, the lipase (B570770) first reacts with the oleic acid to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the butanol binds to this intermediate, leading to the formation of the butyl oleate ester and the regeneration of the free enzyme. acs.orgresearchgate.net This process can be conducted with the enzyme either immobilized on a support or used freely in a biphasic system, where the lipase can be easily recovered and reused from the aqueous phase. acs.org

Maximizing the yield and efficiency of enzymatic butyl oleate synthesis requires the careful optimization of several reaction parameters.

Water Activity (a_w) : Water plays a critical role in lipase activity. While water is produced during esterification, its excessive removal can inactivate the enzyme. koreascience.krresearchgate.net The optimal water activity for the synthesis of n-butyl oleate using Candida rugosa lipase in n-hexane was found to be in the range of 0.52 to 0.65. koreascience.krjmb.or.kr Maintaining this optimal level, for instance by using a pervaporation system to control water removal, can increase the reaction rate and yield by twofold compared to an uncontrolled reaction. koreascience.kr

Reaction System : The choice of the reaction system significantly impacts performance. In a comparative study using a lipolytic extract from Penicillium corylophilum, synthesis in an AOT/n-heptane reverse micelle system achieved a 100% yield of butyl oleate in just 12 hours. conicet.gov.ar In contrast, a macro-heterogeneous system using a lyophilized enzyme preparation in n-heptane also reached 100% yield but required a longer reaction time of 48 hours. conicet.gov.ar

Temperature : The optimal temperature varies depending on the specific lipase and system used. Enzymatic esterification for butyl oleate has been successfully performed at temperatures as low as 30°C in microreactors, achieving nearly 100% yield. acs.org Other lipase-catalyzed esterifications have found optimal temperatures around 60-80°C. researchgate.netikm.org.my

Enzyme and Substrate Concentration : The amount of enzyme is a crucial cost factor. Studies have shown that beyond a certain point, increasing the biocatalyst concentration does not significantly enhance the conversion rate. mdpi.com The molar ratio of the substrates (oleic acid and butanol) also needs to be optimized to drive the reaction forward without causing substrate inhibition, which can occur with some lipases at high alcohol concentrations. researchgate.netacs.org

Table 2: Comparison of Enzymatic Synthesis Conditions for Butyl Oleate

Lipase SourceSystem TypeKey Optimization Parameter(s)Temperature (°C)Time (h)YieldReference
Penicillium corylophilumAOT/n-heptane reverse micellesWater content (W₀) of 103712100% conicet.gov.ar
Penicillium corylophilumMacro-heterogeneous (n-heptane)Water activity (a_w) of 0.113748100% conicet.gov.ar
Candida rugosan-hexane with pervaporationWater activity (a_w) control (0.52-0.65)30-Two-fold increase over uncontrolled reaction koreascience.krjmb.or.kr
Rhizomucor mieheiBiphasic microreactorResidence time, substrate concentration300.5~100% acs.org

Multi-Step Synthetic Pathways for Structural Modification

The inherent reactivity of the double bond and the ester group in this compound allows for a variety of multi-step synthetic pathways to introduce new functionalities and create structurally diverse derivatives. These modifications are crucial for tailoring the molecule's properties for specific applications, such as lubricants and polymers. mdpi.com

Strategies for Introducing Functional Groups

The introduction of various functional groups onto the alkyl chain of this compound can be achieved through strategic chemical transformations. Common functional groups that can be incorporated include hydroxyl, ether, amine, and amide moieties. mdpi.com

One primary strategy involves the initial modification of the carbon-carbon double bond. For instance, epoxidation of the double bond creates a reactive epoxide ring, which can then be opened by various nucleophiles. mdpi.comcsic.es This ring-opening reaction can introduce hydroxyl and other functional groups across the original double bond position. mdpi.com

Another approach is the derivatization at the ester functional group through reactions like hydrolysis to yield the corresponding carboxylic acid, or transesterification with different alcohols. mdpi.com The resulting carboxylic acid can be converted into more reactive acyl halides, which can then react with amines to form amides. csic.es

Functional GroupSynthetic StrategyKey Intermediates
Hydroxyl (-OH)Epoxidation followed by ring-opening with water. mdpi.comButyl 9,10-epoxyoctadecanoate
Ether (-OR)Epoxidation followed by ring-opening with an alcohol. mdpi.comButyl 9,10-epoxyoctadecanoate
Amine (-NH2)Epoxidation followed by ring-opening with an amine. mdpi.comButyl 9,10-epoxyoctadecanoate
Amide (-CONH2)Hydrolysis to oleic acid, conversion to acyl chloride, then reaction with ammonia (B1221849) or amines. csic.esOleic acid, Oleoyl chloride

Conversion of Unsaturated Bonds (e.g., Epoxidation, Amination, Nitration)

The double bond in this compound is a prime site for chemical transformations, enabling the synthesis of a wide array of derivatives.

Epoxidation: The conversion of the double bond to an epoxide ring is a common and versatile functionalization step. This reaction is typically carried out using peroxyacids or other oxidizing agents. researchgate.net The resulting epoxidized butyl oleate, or butyl 9,10-epoxyoctadecanoate, serves as a key intermediate for further reactions. mdpi.comgoogle.com For example, epoxidation of methyl oleate, a closely related compound, can be achieved with high selectivity using catalysts like Ti-silica heterogeneous catalysts and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netlookchem.com

Amination: Direct amination of the double bond is less common. A more prevalent strategy involves the epoxidation of the double bond followed by a ring-opening reaction with an amine. mdpi.com This two-step process yields β-amino alcohol derivatives. researchgate.net Another approach involves the reduction of nitrated derivatives. csic.es

Nitration: The double bond of oleic acid and its esters can be nitrated to produce nitro-oleic acid derivatives. researchgate.netnih.gov Synthetic methods often involve nitroselenation followed by oxidation and elimination, or direct radical nitration. researchgate.netnih.gov These reactions typically yield a mixture of positional isomers (9-nitro and 10-nitro) and geometric isomers (E and Z). researchgate.netresearchgate.net

TransformationReagents/CatalystsProduct(s)
EpoxidationPeroxyacids, Ti-silica catalysts with TBHP. researchgate.netresearchgate.netlookchem.comButyl 9,10-epoxyoctadecanoate. mdpi.com
Amination1. Epoxidation, 2. Amine. mdpi.comβ-amino alcohol derivatives. researchgate.net
NitrationNitroselenation, Radical nitration. researchgate.netnih.gov9- and 10-nitro-octadec-9-enoate isomers. researchgate.net

Preparation of Branched Derivatives

The synthesis of branched derivatives of this compound is of interest for applications such as lubricants, where branching can improve low-temperature properties. researchgate.netresearchgate.net A common strategy to introduce branching involves the epoxidation of the double bond, followed by a ring-opening reaction with organometallic reagents like organocuprates (R₂CuLi). csic.es This method allows for the introduction of alkyl or aryl groups at the C9 or C10 position, resulting in branched-chain hydroxy fatty acid esters. csic.es The reaction of the epoxide of methyl oleate with organocuprates where R can be methyl, n-butyl, or n-hexyl has been shown to produce both regioisomers with yields ranging from 40% to 73%. csic.es Another approach involves the esterification of oleic acid with branched alcohols. researchgate.net

Stereoselective and Regiospecific Synthesis of this compound Isomers

The synthesis of specific isomers of this compound, with defined stereochemistry (cis/trans or R/S) and regiochemistry (position of the double bond), is crucial for understanding structure-property relationships and for applications requiring specific molecular geometries.

Stereoselective synthesis aims to preferentially form one stereoisomer over others. anu.edu.au For instance, the hydrogenation of an alkyne precursor using specific catalysts can lead to the formation of the cis (Z) isomer, which is the naturally occurring form of the double bond in oleic acid. The P-2 Ni/ethylenediamine catalyst is effective for the stereoselective hydrogenation of methyl octadec-9-ynoate to methyl (Z)-octadec-9-enoate. nih.gov

Regiospecific synthesis focuses on controlling the position of a functional group or double bond. The synthesis of specific regioisomers of nitrated oleic acid, for example, can be achieved using a nitro-aldol condensation reaction where the regiochemistry is determined by the choice of precursors. researchgate.net This allows for the targeted synthesis of either the 9-nitro or 10-nitro isomer. researchgate.net

Custom Synthesis Techniques in Research Applications

In research settings, custom synthesis techniques are often employed to create specialized derivatives of this compound for specific studies.

Isotope Labeling Methodologies

Isotope labeling involves the incorporation of a stable or radioactive isotope into a molecule to trace its metabolic fate or to serve as a probe in analytical techniques. For fatty acid esters like this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or fluorine-18 (B77423) (¹⁸F) can be introduced. snmjournals.orggoogleapis.com

The synthesis of isotopically labeled this compound would typically follow established synthetic routes, but with one or more of the starting materials containing the desired isotope. For example, to synthesize a ¹⁸F-labeled analog, a precursor molecule with a suitable leaving group (like a bromine or a tosylate) is prepared, which can then be displaced by the [¹⁸F]fluoride ion. snmjournals.org The synthesis of (Z)-methyl 18-bromo-4-thia-octadec-9-enoate has been reported as a precursor for radiofluorination to create a PET probe for fatty acid oxidation studies. snmjournals.org

Chiral Synthesis Approaches

The synthesis of chiral molecules is a significant focus in modern chemistry, particularly for applications in pharmaceuticals, agrochemicals, and fine chemicals where stereochemistry dictates biological activity. While this compound itself is an achiral molecule, the introduction of chiral centers into its structure or the synthesis of chiral derivatives opens up possibilities for creating advanced, functionalized compounds. Chiral synthesis approaches for derivatives of this compound primarily leverage the stereoselectivity of enzymes, particularly lipases, in processes such as kinetic resolution and asymmetric synthesis. These biocatalytic and chemo-enzymatic methods offer mild reaction conditions and high enantioselectivity, which are often difficult to achieve with traditional chemical catalysis. doabooks.orgnih.govmdpi.com

The primary strategies for introducing chirality involve either the enzymatic modification of the oleic acid backbone before or after esterification, or the use of a chiral alcohol in the esterification process. The biological relevance and potential applications of hydroxylated fatty acids have spurred the development of their enantioselective preparation. unimi.it

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds. This approach can be applied to the synthesis of chiral this compound derivatives by reacting a racemic precursor with an enzyme that selectively catalyzes the reaction of one enantiomer, leaving the other unreacted.

For instance, a racemic mixture of a hydroxylated oleic acid could be esterified with butanol using a lipase. The lipase would preferentially acylate one enantiomer of the hydroxy acid, resulting in an enantiomerically enriched butyl ester and the unreacted, oppositely configured hydroxy acid. Lipases from various sources, such as Candida antarctica and Rhizomucor miehei, are known to exhibit enantioselectivity in esterification and hydrolysis reactions. google.comgoogle.com The efficiency of such a resolution is determined by the enzyme's enantioselectivity (E-value).

Asymmetric Synthesis via Biocatalysis

Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral substrate. In the context of this compound derivatives, this can be achieved through several biocatalytic transformations:

Enantioselective Hydroxylation: The double bond in the oleic acid chain can be a target for enantioselective hydroxylation using hydroxylase enzymes or whole-cell biocatalysts. For example, the bacterium Lactobacillus rhamnosus has been used for the biocatalytic hydration of fatty acids to produce natural hydroxy fatty acids. doabooks.org This could yield a chiral hydroxy oleic acid, which can then be esterified to form the chiral butyl ester derivative, such as (R,Z)-Butyl 12-hydroxyoctadec-9-enoate. bldpharm.com

Enantioselective Epoxidation and Ring-Opening: The double bond can be epoxidized to form a racemic epoxide. A subsequent enzymatic kinetic resolution during the hydrolysis of the epoxide can yield an enantiopure epoxide and a diol. Alternatively, chemo-enzymatic methods can be employed where a lipase catalyzes the epoxidation using a peracid formed in situ, followed by hydrolysis to create chiral diols. frontiersin.org These chiral intermediates can then be esterified with butanol.

Chemo-enzymatic Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. rsc.org A typical chemo-enzymatic route for a chiral derivative of this compound might involve a chemical step to create a key intermediate, followed by a highly selective enzymatic step to introduce chirality.

For example, a process could start with the chemical epoxidation of this compound, followed by an enantioselective ring-opening reaction catalyzed by a hydrolase. Another approach involves the lipase-catalyzed esterification of a chemically synthesized chiral precursor. The synthesis of aromatic esters of sugars, for instance, has been achieved by the enzymatic esterification of sugar acetals prepared chemically, with Novozyme 435 (immobilized Candida antarctica lipase B) showing high conversion rates. mdpi.com Such strategies can be adapted for the synthesis of complex chiral derivatives of this compound.

Detailed Research Findings

Research into the enzymatic synthesis of oleate esters provides a foundation for developing chiral-specific methodologies. Studies have extensively optimized reaction parameters for non-chiral butyl oleate synthesis, which are critical for the successful implementation of chiral syntheses. For example, the synthesis of butyl oleate using immobilized Rhizopus arrhizus lipase identified optimal conditions as a 1:1 molar ratio of oleic acid to butanol, a temperature of 37 °C, and hexane (B92381) as the solvent. Similarly, using immobilized Candida antarctica lipase, high yields (>90%) of butyl oleate were achieved in under 24 hours. researchgate.net

A comparative study using a lipolytic extract from Penicillium corylophilum demonstrated that a 100% yield of n-butyl-oleate could be obtained within 12 hours in a reversed micelle system and within 48 hours in a macro-heterogeneous system with n-heptane as the solvent. conicet.gov.ar These optimized systems are prime candidates for adaptation to kinetic resolution processes where reaction time and yield are crucial for efficient separation of enantiomers.

The following tables summarize key findings from research on the synthesis of oleate esters, providing data on reaction conditions and catalyst performance that are relevant for designing chiral synthesis routes.

Table 1: Performance of Various Lipases in Butyl Oleate Synthesis

Lipase SourceSupport/SystemKey Reaction ConditionsYield/ConversionReaction TimeReference
Penicillium corylophilum (crude extract)AOT/n-heptane reverse micelles37 °C, W₀ ([H₂O]/[AOT]) = 10100% Yield12 h conicet.gov.ar
Rhizopus arrhizusImmobilized on hydrophobic polytetrafluoroethene membrane37 °C, Hexane solvent, 1:1 acid/alcohol molar ratioHigh Conversion2 h
Candida antarctica (immobilized)Solvent-freeOptimized hydration level and biocatalyst amount>90% Yield<24 h researchgate.net
Rhizomucor miehei (homogeneous)Continuous stirred tank reactor + Centrifugal Contactor Separator40 °C, Hexane solvent, Oil/Butanol molar ratio 4.512% Yield (residence time 30 min)Continuous acs.org

Table 2: Synthesis of Chiral Hydroxy Fatty Acid Derivatives

Target CompoundSynthetic ApproachKey Reagents/CatalystsYieldReference
(S)-1-((tert-Butyldimethylsilyl)oxy)octadec-9-yn-7-olAsymmetric synthesis from terminal epoxide1-decyne, n-BuLi, BF₃·OEt₂82% nih.gov
(S,Z)-1-((tert-Butyldimethylsilyl)oxy)octadec-9-en-7-olHydrogenation of alkyneLindlar's catalyst, Quinoline, H₂94% nih.gov
(R,Z)-Butyl 12-hydroxyoctadec-9-enoateChiral building block approach(Ricinoleic acid butyl ester)Commercially available chiral building block bldpharm.com
Fructose OleateEnzymatic esterificationImmobilized Candida antarctica lipase B, tert-butyl alcohol~90% Conversion mdpi.com

These chemo-enzymatic and biocatalytic approaches represent powerful tools for accessing enantiomerically pure derivatives of this compound, paving the way for the development of novel, high-performance materials and biologically active compounds.

Reaction Mechanisms and Chemical Transformations of Butyl Octadec 9 Enoate

Mechanistic Studies of Unsaturation-Related Reactions

The double bond in Butyl octadec-9-enoate (B1201768) is a site of high electron density, making it amenable to reactions that lead to the formation of new single bonds, chain cleavage, or polymerization.

Olefin Metathesis and Polymerization Pathways

Olefin metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon double bonds, leading to a redistribution of alkylidene fragments. For fatty acid esters like Butyl octadec-9-enoate, this reaction provides a pathway to valuable difunctional monomers and new olefins. The reactions are typically catalyzed by transition-metal complexes, particularly those based on ruthenium (e.g., Grubbs catalysts) or tungsten. acs.orgresearchgate.net

Two primary metathesis pathways are relevant:

Self-Metathesis: In this process, two molecules of this compound react with each other. The reaction cleaves the C9=C10 double bond and forms two new products: a long-chain diester, Dibutyl octadec-9-enedioate, and a simple hydrocarbon, octadec-9-ene. acs.org This reaction effectively dimerizes the functionalized portion of the molecule.

Cross-Metathesis: This involves the reaction of this compound with a different olefin. A commercially significant example is ethenolysis, the cross-metathesis with ethylene. acs.orgifpenergiesnouvelles.fr This reaction cleaves the molecule into two smaller, terminally unsaturated compounds: 1-decene (B1663960) and Butyl 9-decenoate. acs.orgifpenergiesnouvelles.fr

The α,ω-diesters produced from self-metathesis, such as Dibutyl octadec-9-enedioate, are important monomers for the synthesis of long-chain polymers like polyesters and polyamides. acs.orgresearchgate.net The polymerization typically proceeds through polycondensation reactions, where the ester groups at both ends of the monomer react to form the polymer backbone.

Table 1: Olefin Metathesis Products of this compound

Reaction Type Reactants Catalyst Example Key Products
Self-Metathesis This compound Grubbs Catalyst Dibutyl octadec-9-enedioate, Octadec-9-ene
Cross-Metathesis (Ethenolysis) This compound, Ethylene Grubbs Catalyst 1-Decene, Butyl 9-decenoate

Ozonolysis for Carbon Chain Scission

Ozonolysis is a robust method for the complete cleavage of the C=C double bond. researchgate.net The mechanism begins with the cycloaddition of ozone to the double bond of this compound, forming a highly unstable primary ozonide (molozonide). This intermediate rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane).

The final products are determined by the workup conditions used to cleave the ozonide:

Reductive Workup: Using reagents like zinc or dimethyl sulfide (B99878) leads to the formation of two different aldehydes: Nonanal and Butyl 9-oxononanoate.

Oxidative Workup: Using hydrogen peroxide results in the formation of two carboxylic acids: Nonanoic acid and the half-ester, 9-(butoxycarbonyl)nonanoic acid (the butyl ester of azelaic acid). researchgate.net

This reaction is a key industrial process for producing valuable shorter-chain acids and aldehydes from unsaturated fatty acids. researchgate.net

Hydrogenation Mechanisms

Catalytic hydrogenation converts the alkene group in this compound into a saturated alkane, yielding Butyl stearate. This reaction is typically performed using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, such as nickel, palladium, or platinum. wikipedia.org

The most widely accepted mechanism for this transformation is the Horiuti-Polanyi mechanism, which involves several steps: wikipedia.org

Adsorption: Both the this compound molecule and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond in H₂ is cleaved, and the individual hydrogen atoms bind to the catalyst surface.

Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a "half-hydrogenated" intermediate that remains bonded to the catalyst. aocs.org This step is reversible.

Second Hydrogen Addition: A second hydrogen atom is added to the other carbon, forming the saturated C-C bond of Butyl stearate. This product then desorbs from the catalyst surface. wikipedia.orgaocs.org

The concentration of hydrogen on the catalyst surface can influence the reaction rate and selectivity. aocs.org

Halogenation and Hydroxylation Reactions

The electron-rich double bond of this compound readily undergoes electrophilic addition with halogens and can be converted to diols through hydroxylation.

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) proceeds via an electrophilic addition mechanism. The halogen molecule is polarized by the double bond, leading to the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion). A halide ion then attacks one of the carbons from the side opposite the cyclic ion (backside attack), opening the ring and resulting in the anti-addition of two halogen atoms across the former double bond. The product is a dihalogenated butyl stearate, for example, Butyl 9,10-dibromooctadecanoate.

Hydroxylation: This reaction introduces hydroxyl (-OH) groups. Several methods exist:

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) add two hydroxyl groups to the same face of the double bond (syn-addition), producing Butyl 9,10-dihydroxyoctadecanoate.

Allylic Hydroxylation: It is also possible to hydroxylate the positions adjacent to the double bond (the allylic carbons at C8 and C11). This can be achieved using reagents like selenium dioxide with a re-oxidant such as tert-butyl hydroperoxide. rsc.org This reaction yields a mixture of monohydroxylated products where the double bond remains intact. rsc.org

Oxidative Degradation Mechanisms

In the presence of oxygen, unsaturated esters like this compound are prone to autoxidation, a process that leads to rancidity in fats and oils. This degradation occurs via a free-radical chain reaction.

Autoxidation Pathways and Radical Chain Propagation

Autoxidation proceeds through a classic three-stage free-radical mechanism: initiation, propagation, and termination. lumenlearning.commdpi.com The most susceptible sites for this process are the allylic C-H bonds at the C8 and C11 positions, as the resulting allylic radical is stabilized by resonance.

Initiation: The reaction begins with the formation of a lipid radical (L•). This can be triggered by initiators like heat, light, or trace metals, which cause the abstraction of a hydrogen atom from an allylic position.

LH + Initiator → L• + Initiator-H

Propagation: This is a self-sustaining cycle where one radical creates another. lumenlearning.com

The lipid radical (L•) reacts very rapidly with molecular oxygen (O₂) to form a peroxyl radical (LOO•).

L• + O₂ → LOO•

The peroxyl radical then abstracts a hydrogen atom from another this compound molecule (LH) to form a lipid hydroperoxide (LOOH) and a new lipid radical (L•). mdpi.com This new radical continues the chain.

LOO• + LH → LOOH + L•

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. lumenlearning.com

L• + L• → L-L

LOO• + L• → LOOL

LOO• + LOO• → Non-radical products

The accumulation of lipid hydroperoxides (LOOH) is a primary marker of oxidative degradation. These hydroperoxides are unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids, which contribute to off-flavors and aromas.

Formation of High Molecular Weight Oligomers and Polymers

The presence of a double bond in the oleic acid backbone of this compound allows it to be a precursor for the synthesis of oligomers and polymers. These reactions typically proceed through the double bond or by transforming the ester group into a reactive monomer.

High-temperature processes, such as those encountered in frying, can induce polymerization reactions in fatty acid esters. aocs.org The initial step involves the formation of dimers, which can then react with other monomers to form trimers and higher oligomers. aocs.org The mechanisms for dimer formation from fatty acid methyl esters (FAME), which serve as a model for this compound, include:

Thermal Reactions (Diels-Alder): In the presence of conjugated fatty acid esters, Diels-Alder reactions can occur where a conjugated diene reacts with a dienophile (a double bond) to form a cyclohexene (B86901) ring structure. aocs.org

Radical Reactions: In the presence of oxygen, radical mechanisms lead to the formation of C-C or C-O-C linkages between fatty acid chains, resulting in dimers and subsequently larger oligomers. aocs.org

Fatty acid derivatives, including those from oleic acid, are also intentionally used as starting materials for creating novel polymers like polycarbonates and poly(ester carbonate)s. rsc.orgrsc.org For instance, derivatives of oleic acid can be converted into AB-type self-condensable monomers or dicarbonate (B1257347) monomers, which are then polymerized through polycondensation reactions. rsc.orgrsc.org These processes can lead to polymers with good thermal stability and low glass transition temperatures, owing to the flexible aliphatic segments. rsc.orgrsc.org Metathesis is another powerful technique used to degrade polymers like polybutadiene (B167195) in the presence of chain transfer agents (CTAs) to produce well-defined telechelic oligomers with specific molecular weights and functionalities. researchgate.net

Table 1: Dimer Formation Routes from Fatty Acid Esters under Thermal Stress

Reaction TypeDescriptionKey Intermediates/StructuresReference
DehydrodimerizationFormation of a C-C bond between two fatty acid chains via radical mechanism, often at lower temperatures (e.g., 150°C).Allyl radicals, Dehydrodimers aocs.org
Cyclic DimerizationIntramolecular cyclization following intermolecular C-C bond formation, favored at higher temperatures (>250°C).Mono-, bi-, and tricyclic structures aocs.org
Diels-Alder Reaction[4+2] cycloaddition between a conjugated diene (formed in situ) and a double bond (dienophile).Cyclohexene tetra-substituted structures aocs.org
Oxygenated DimerizationFormation of dimers containing oxygenated functions (e.g., ether linkages, hydroxyl groups) via radical reactions in the presence of air.Acyclic dimers with C–O–C linkages, Tetrahydrofuran derivatives, Dihydroxy dimers aocs.org

Influence of Structural Elements on Oxidation Susceptibility

The oxidative stability of this compound is a critical property, particularly in lubricant and cosmetic applications. Its susceptibility to oxidation is primarily governed by the structural elements within its molecule, namely the single cis-double bond in the oleyl chain. atamanchemicals.commdpi.com

The carbon-carbon double bond at the C9 position is the principal site for oxidative attack. atamanchemicals.commdpi.com The presence of allylic hydrogens (hydrogens on the carbons adjacent to the double bond, C8 and C11) makes them susceptible to abstraction, initiating a free-radical chain reaction in the presence of oxygen (autoxidation). ugent.be This process leads to the formation of hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products like aldehydes, ketones, and shorter-chain carboxylic acids, causing rancidification. atamanchemicals.comugent.be

The susceptibility to oxidation increases with the degree of unsaturation. While this compound is monounsaturated, it is more prone to oxidation than its saturated counterpart, butyl stearate. However, it is significantly more stable than polyunsaturated esters like butyl linoleate (B1235992) or linolenate, as the presence of multiple double bonds (especially in a methylene-interrupted sequence) greatly increases the reactivity of the allylic hydrogens. researchgate.net

Chemical modification of the double bond can enhance oxidative stability. For example, epoxidation of the double bond to form butyl 9,10-epoxyoctadecanoate eliminates the primary site of oxidation. researchgate.net Similarly, derivatization to introduce sulfide or sulfonyl groups has been shown to significantly increase the oxidation onset temperature by converting hydroperoxides into non-radical products. researchgate.net

Table 2: Impact of Structural Features on Oxidative Stability

Structural ElementInfluence on Oxidation SusceptibilityMechanismReference
C9=C10 Double BondIncreases susceptibilityPrimary site for attack by oxygen, leading to hydroperoxide formation. atamanchemicals.commdpi.com
Allylic Hydrogens (at C8 and C11)Increases susceptibilityEasily abstracted to initiate free-radical autoxidation. ugent.be
Ester Group (-COO-)Minor influence compared to the double bondGenerally stable but can be susceptible to chemical reactions under harsh conditions. mdpi.com
Saturated Aliphatic ChainDecreases susceptibility (provides stability)Lacks reactive sites for common oxidative pathways. mdpi.com

Hydrolytic Stability Mechanisms

Hydrolytic stability refers to the resistance of the ester bond in this compound to cleavage by water. The hydrolysis reaction breaks the ester down into its constituent parts: butanol and oleic acid. evitachem.com This reaction is reversible and its equilibrium can be influenced by factors such as pH and temperature.

The general mechanism for ester hydrolysis can proceed under acidic or basic conditions:

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (like H₃O⁺), the carbonyl oxygen of the ester group is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, followed by the transfer of a proton and elimination of butanol, regenerating the acid catalyst and yielding oleic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate from which the butoxide ion (⁻O-Butyl) is expelled. The butoxide ion then deprotonates the newly formed oleic acid, resulting in a carboxylate salt (an oleate (B1233923) soap) and butanol. This reaction is effectively irreversible because the final deprotonation step is energetically favorable.

The long alkyl chains (butyl and oleyl groups) in this compound impart significant hydrophobic character, making the compound practically insoluble in water. This low water solubility acts as a physical barrier, limiting the access of water molecules to the ester linkage and thus contributing to its relatively high hydrolytic stability under neutral pH conditions. mdpi.comresearchgate.net However, in emulsions or systems with catalysts, the rate of hydrolysis can be significant. evitachem.com

Ester Transesterification and Interesterification Reactions

Transesterification and interesterification are important chemical transformations for this compound, involving the exchange of its alcohol or acyl groups. These reactions are widely used to modify the properties of fats and oils and to synthesize other esters. evitachem.com

Transesterification is a reaction between an ester and an alcohol. In the case of this compound, it can react with a different alcohol (e.g., methanol) in the presence of a catalyst (acidic, basic, or enzymatic) to produce a new ester (methyl oleate) and butanol. This process is central to the production of biodiesel. wikipedia.org The reaction is an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction toward the desired product. nih.gov

Interesterification involves the redistribution of acyl groups among ester molecules. aocs.org For a substance like this compound, this can occur in two ways:

Reaction with another ester: Acyl groups are swapped between two different ester molecules.

Reaction within a mixture of triglycerides and esters: This is common in the modification of vegetable oils, where the fatty acid moieties are randomly redistributed over the glycerol (B35011) backbones, altering the oil's melting profile and functionality. aocs.org

The mechanism for base-catalyzed interesterification is thought to proceed via an enolate intermediate. aocs.org The catalyst (e.g., sodium methoxide) abstracts an α-hydrogen from the acyl chain of the ester, forming an enolate. This enolate can then react with another ester molecule, leading to the exchange of acyl groups. aocs.org These reactions allow for the synthesis of a wide range of esters, including structured lipids and polymeric materials from fatty acid precursors. google.com

Advanced Spectroscopic and Analytical Characterization of Butyl Octadec 9 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecular framework of Butyl octadec-9-enoate (B1201768).

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

Proton NMR (¹H-NMR) spectroscopy allows for the identification and differentiation of the various hydrogen atoms in Butyl octadec-9-enoate. The chemical shift (δ), multiplicity (splitting pattern), and integration value of each signal are characteristic of the specific protons and their neighboring atoms.

A typical ¹H-NMR spectrum of this compound would exhibit several key signals. The olefinic protons of the carbon-carbon double bond (at C9 and C10) are expected to appear as a multiplet around 5.34 ppm. The triplet corresponding to the methylene (B1212753) protons (-O-CH₂-) of the butyl group, being adjacent to the electron-withdrawing oxygen atom, is found further downfield at approximately 4.05 ppm. The terminal methyl protons of the butyl group and the long alkyl chain appear as triplets at approximately 0.92 ppm and 0.88 ppm, respectively. The numerous methylene protons of the long fatty acid chain create a large, complex signal region between approximately 1.26 and 1.62 ppm. The protons on the carbon alpha to the carbonyl group (-CH₂-COO-) typically resonate around 2.28 ppm as a triplet. sciepub.com

Interactive Data Table: ¹H-NMR Spectral Data for this compound

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Olefinic (-CH=CH-)~ 5.34Multiplet2H
Ester Methylene (-O-CH₂-)~ 4.05Triplet2H
Alpha-Methylene (-CH₂-COO-)~ 2.28Triplet2H
Allylic Methylene (-CH₂-CH=)~ 2.01Multiplet4H
Beta-Methylene (-CH₂-CH₂-COO-)~ 1.62Multiplet2H
Butyl Methylene (-CH₂-CH₂-O-)~ 1.60Multiplet2H
Alkyl Chain Methylene (-(CH₂)n-)~ 1.26Multiplet~20H
Butyl Methyl (-CH₃)~ 0.92Triplet3H
Terminal Methyl (-CH₃)~ 0.88Triplet3H

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment.

The carbonyl carbon of the ester group is the most deshielded, appearing at the downfield end of the spectrum, typically around 173-174 ppm. The olefinic carbons (-C=C-) are observed in the range of 129-131 ppm. The carbon of the ester methylene group (-O-CH₂) resonates at approximately 64 ppm. The numerous sp³ hybridized carbons of the long alkyl chain and the butyl group appear in the upstate region of the spectrum, generally between 14 and 35 ppm. oregonstate.edulibretexts.org

Interactive Data Table: Representative ¹³C-NMR Spectral Data for this compound

Assigned CarbonChemical Shift (δ, ppm)
Carbonyl (-COO-)~ 173.9
Olefinic (-C=C-)~ 130.0, 129.8
Ester Methylene (-O-CH₂)~ 64.1
Alpha-Methylene (-CH₂-COO-)~ 34.4
Alkyl Chain Methylene (-(CH₂)n-)~ 22.7 - 31.9
Butyl Methylene (-CH₂-CH₂-O-)~ 30.8
Butyl Methylene (-CH₂-CH₃)~ 19.2
Terminal Methyl (-CH₃)~ 14.1
Butyl Methyl (-CH₃)~ 13.7

Note: These are representative chemical shifts. Actual values can vary.

Advanced NMR Techniques (e.g., 2D-NMR, DEPT)

To further confirm the structure and resolve signal overlap, advanced NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, like the carbonyl carbon, are absent in DEPT spectra. This technique is invaluable for confirming the assignments made in the standard ¹³C-NMR spectrum. fiveable.melibretexts.org

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , provide connectivity information. A COSY spectrum shows correlations between coupled protons, helping to trace the proton-proton networks within the butyl group and the fatty acid chain. magritek.com An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, providing definitive C-H assignments and resolving ambiguities from the 1D spectra. magritek.commagritek.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound and analyzing it within mixtures. The sample is vaporized and separated based on its boiling point and interaction with the GC column, with the mass spectrometer then recording the mass spectrum of the eluted compound.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (338.6 g/mol ), although it may be of low intensity. nih.govnih.gov More prominent will be the characteristic fragmentation pattern. Key fragments include ions resulting from cleavage at the ester group and along the alkyl chain.

Interactive Data Table: Key Fragments in the GC-MS (EI) Spectrum of this compound

m/z (mass-to-charge ratio)Relative Intensity (Approx.)Likely Fragment Identity
338Low[M]⁺, Molecular Ion
281Moderate[M - C₄H₉]⁺, Loss of butyl group
265Moderate[M - OC₄H₉]⁺, Loss of butoxy group
115High[C₄H₉O=C=O]⁺, McLafferty rearrangement product
97HighAlkyl chain fragment
83HighAlkyl chain fragment
57High[C₄H₉]⁺, Butyl cation

Note: The fragmentation pattern and relative intensities can be influenced by the specific GC-MS instrument and conditions. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of intact molecules with minimal fragmentation. When analyzed by ESI-MS, this compound is typically detected as protonated or sodiated adducts.

The positive ion ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 339.3. nih.gov Due to the common presence of sodium salts, a sodiated adduct, [M+Na]⁺, is also frequently observed at an m/z of approximately 361.3. hmdb.canih.gov The high accuracy of mass determination with ESI-MS allows for the confirmation of the elemental formula of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by providing its exact mass with high accuracy and resolution. diva-portal.org This capability allows for the confident identification and structure elucidation of compounds like this compound. diva-portal.org Unlike low-resolution mass spectrometry which measures nominal masses, HRMS instruments such as Time-of-Flight (TOF) or Orbitrap can distinguish between ions with very similar mass-to-charge ratios, thereby reducing ambiguity and increasing analytical certainty. diva-portal.org

The theoretical exact mass of this compound (C₂₂H₄₂O₂) is a critical parameter for its identification.

Table 1: Exact Mass Data for this compound

Property Value Source
Molecular Formula C₂₂H₄₂O₂ Computed by PubChem nih.govnih.gov
Monoisotopic Mass 338.318480578 Da Computed by PubChem nih.govnih.gov

The high accuracy of HRMS is essential for differentiating this compound from other isobaric compounds, which may have the same nominal mass but different elemental formulas. This technique is particularly valuable in complex sample matrices where multiple components are present. mdpi.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique instrumental in the characterization of synthetic polymers. sigmaaldrich.com It allows for the determination of molecular weight distributions, end-group compositions, and polymer dispersity by resolving individual n-mers in a mass spectrum. sigmaaldrich.comnih.gov While direct MALDI-TOF analysis of this compound itself is not standard as it is a monomer, the technique is highly relevant for characterizing polymers synthesized using this compound or similar monomers like butyl acrylate. mdpi.com

In a typical MALDI-TOF analysis of a polymer, the sample is co-crystallized with a matrix, and a laser is used to desorb and ionize the polymer chains, which are then separated based on their time of flight to the detector. frontiersin.orguakron.edu The resulting spectrum provides a detailed fingerprint of the polymer's composition.

Table 2: Key Parameters in MALDI-TOF Analysis of Polymers

Parameter Importance Example Findings
Matrix Selection Crucial for efficient energy transfer and ionization. trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB) has been found suitable for a variety of polymers. frontiersin.org
Cationization Reagent Enhances ionization efficiency; choice depends on the polymer. Sodium iodide and silver trifluoroacetate (B77799) (AgTFA) are common choices. frontiersin.org

| Laser Intensity | Must be optimized to ensure ionization without excessive fragmentation. | Properly increasing laser energy can significantly enhance the analyte signal. frontiersin.org |

For polymers derived from monomers like butyl acrylate, MALDI-TOF has been used to study the effects of polymerization conditions on the resulting molecular weight distribution and the formation of byproducts. mdpi.com However, it has been noted that in some cases, longer polymer chains may not be detected as efficiently by MALDI-TOF compared to techniques like Size Exclusion Chromatography (SEC). mdpi.com

Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions are subjected to multiple stages of mass analysis, typically separated by a fragmentation step. wikipedia.orgnationalmaglab.org This method is invaluable for elucidating the structure of a molecule by analyzing its fragmentation pattern. nationalmaglab.org For this compound, MS/MS studies provide detailed information about its structural components.

In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in a second mass analyzer. wikipedia.org

High-energy collision-induced dissociation (CID) studies on alkali-cationized this compound have revealed distinct fragmentation pathways. sci-hub.se The fragmentation of [M+Li]⁺ ions of n-butyl oleate (B1233923) primarily shows product ions resulting from initial C-H cleavage reactions. sci-hub.se In contrast, the [M+Na]⁺ spectra exhibit an enhanced relative abundance of ions corresponding to C-C cleavage in the acyl chain. sci-hub.se

Table 3: Precursor and Product Ions in MS/MS of Butyl Oleate

Precursor Ion (m/z) Collision Energy Key Product Ions (m/z) Source

The fragmentation patterns observed in MS/MS spectra are crucial for identifying the positions of double bonds and the structure of the ester group in fatty acid esters like this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for identifying the characteristic functional groups within this compound. normecows.comnih.gov The FT-IR spectrum of a compound acts as a molecular "fingerprint," with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. normecows.com

For this compound, the key functional groups are the ester group (C=O and C-O) and the carbon-carbon double bond (C=C) within the oleate chain.

Table 4: Characteristic FT-IR Absorption Bands for Butyl Oleate/Stearate

Wavenumber (cm⁻¹) Bond Vibration Type Reference
~1740 C=O Stretching Chinnasamy and Appukuttan, 2020 researchgate.net

The presence of a strong absorption peak around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. researchgate.net The C-O stretching vibrations further confirm the ester functionality. The spectrum can also be used to confirm the absence of impurities, such as residual butanol (which would show a broad -OH peak around 3200-3600 cm⁻¹) or unreacted oleic acid.

X-ray Diffraction (XRD) for Crystalline Structure Analysis (if applicable to solid forms or derivatives)

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. iastate.eduthermofisher.com The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and the resulting pattern provides information about the crystal lattice. thermofisher.commalvernpanalytical.com

This compound is a liquid at room temperature. atamanchemicals.com Therefore, XRD analysis would be applicable to its solid (frozen) state or to solid derivatives of the compound. The technique can be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. ub.edu Different polymorphs can have different physical properties.

While specific XRD studies on this compound are not prevalent in the readily available literature, the principles of XRD would apply if the compound were to be crystallized. The analysis would provide data on lattice parameters, crystal system, and the arrangement of molecules within the crystal. iastate.edu

Chromatographic Separations (beyond GC-MS as a standalone method)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) is a common method, other chromatographic approaches offer unique advantages.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds. For the analysis of fatty acid esters like this compound, reversed-phase HPLC with a C18 column is often employed. irjet.net One study on the production of Butyl oleate utilized HPLC with a UV detector at 205 nm and acetonitrile (B52724) as the mobile phase to monitor the conversion of oleic acid. irjet.net Another HPLC method for a related compound used a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Argentation Chromatography: This technique is particularly useful for separating unsaturated fatty acid esters based on the number, position, and geometry of their double bonds. Argentation thin-layer chromatography can be used to separate isomers of this compound. atamanchemicals.com

Gas Chromatography (GC) with Butyl Esters: The use of butyl esters, such as this compound, for GC analysis can offer advantages over the more common methyl esters, especially for analyzing short-chain fatty acids. aocs.org The higher boiling point of butyl esters makes them less volatile, leading to better quantitative results for more volatile components. aocs.org Specialized GC columns, like the CP-Sil 84, have demonstrated excellent resolution for separating different positional isomers of C18:1 butyl esters. aocs.org

Table 5: Mentioned Compounds

Compound Name
This compound
Butyl oleate
Oleic acid
Butanol
Butyl acrylate
trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB)
Sodium iodide
Silver trifluoroacetate (AgTFA)
Acetonitrile
Methyl oleate
1-decene (B1663960)
methyl 9-decenoate
Elaidic acid
Petroselinic acid
Butyl stearate
Olive-pomace oleins
Animal fat (tallow)
1,1,3,3-Tetramethylguanidine (TMG)
Methanol
Carbon dioxide
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Chitosan
Ethanol
Linolenic acid
Phenolphthalein
Sodium hydroxide (B78521)
Amberlyst 15
Silicon oil
Paraffin oil
Isobutyl oleate
Potassium permanganate (B83412)
Ozone
Palladium
Nickel
Oleyl alcohol
Isobutanol
Sodium sulfate
Polystyrene
O-tert-butyldiphenylsilyl-(3-hydroxypropyl)oleate
Si-inositol
1-O-(Trimethylsilyl)-2,3,4,6-tetra-O-acetyl-β-d-glucopyranose
1-[(1,1-dimethylehtyl)diphenylsilyl]-1H-indole
1-O-tert-Butyldiphenylsilyl-myo-inositol
Isopropyl esters
tert-butyl esters
Aniseed oil
Petroselinate
cis-vaccenate
Propan-2-ol
Pentafluorobenzyl esters
Pyrrolidides
Picolinyl ester
4,4-dimethyloxazoline (DMOX) derivatives
2,2'-Methylene-bis(4-methyl-6-tert-butylphenol)
2-Ethylhexyl diphenyl phosphate
Diethylene glycol dibenzoate
tris(2,4-di-tert-butylphenyl) phosphite
octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
2,6-ditert-butyl-4-methylphenol
2,6-Di-tert-butyl-4-sec-butylphenol
Urea
Silica gel
Activated carbon
Alumina
Ethyl acetate
tert-butyl ((1-(((2-
Tert-butyl (S)-2-(1-hydroxy-2-methoxy-2-oxo
octadec-9-en-1-ol
Polyethylene glycol 6000
Polyvinylpyrrolidone K12
Polymer polyol KPOP-5040
Polyether polyol DL-4000
DSPE-PEG-NH2
Butyl dec-9-enoate
Caproleic acid
9-Octadecenoic acid (9Z)-, 2-ethyl-2-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-1,3-propanediyl ester
Trimethylolpropane (B17298) trioleate
2-hydroxypropanoic acid (lactic acid)
Acetic acid
oxononanoic acid
n-Butyl Oleate sulfate
Poly(butyl acrylate)
ACHN (azobis(cyclohexanecarbonitrile))
AIBN (azobisisobutyronitrile)
p-Xylene
Poly(N-butyl methacrylate)
Triolein
Trilinolein
Methyl crotonate
Ethyl crotonate
Isopropyl crotonate
n-butyl crotonate
Methyl cinnamate
tBuMe2SKA
HBpin
Polyoxyethylene bis(azide)
1-ethynyl-4-fluorobenzene
Butyl butyrate
Methyl butyrate
Methyl palmitate
Methyl acetate
1-butene
Ethene
Palmitic acid
Stearic acid
Linoleic acid
Triacylglycerols
Phthalates
Marine invertebrate
Olive oil
Honeycombs
Pseudokirchneriella subcapitata
Nannochloropsis sp.
Beef tallow
Na₂SO₄
Deuterated solvents
Si-oleate
Si-indole
tert-Butyl group
Benzyl groups
Indole moiety
Butyl palmitate
Butyl stearate
Butyl linoleate (B1235992)
Butyl linolenate
Butyl arachidate
Butyl behenate
Butyl lignocerate
Butyl myristate
Butyl laurate
Butyl caprate
Butyl caprylate
Butyl caproate
Butyl isovalerate
Butyl isobutyrate
Butyl propionate
Butyl acetate
Butyl formate
Butyl lactate
Butyl benzoate
Butyl salicylate
Butyl cinnamate
Butyl sorbate
Butyl undecylenate
Butyl ricinoleate
Butyl elaidate
Butyl petroselinate
Butyl vaccenate
Butyl gadoleate
Butyl erucate
Butyl nervonate
Butyl arachidonate
Butyl eicosapentaenoate
Butyl docosahexaenoate
Butyl clupanodonate
Butyl tetracosanoate
Butyl hexacosanoate
Butyl octacosanoate
Butyl triacontanoate
Butyl dotriacontanoate
Butyl tetratriacontanoate
Butyl hexatriacontanoate
Butyl octatriacontanoate
Butyl tetracontanoate
Butyl dotetracontanoate
Butyl tetratetracontanoate
Butyl hexatetracontanoate
Butyl octatetracontanoate
Butyl pentacontanoate
Butyl dopentacontanoate
Butyl tetrapentacontanoate
Butyl hexapentacontanoate
Butyl octapentacontanoate
Butyl hexacontanoate
Butyl dohexacontanoate
Butyl tetrahexacontanoate
Butyl hexahexacontanoate
Butyl octahexacontanoate
Butyl heptacontanoate
Butyl doheptacontanoate
Butyl tetraheptacontanoate
Butyl hexaheptacontanoate
Butyl octaheptacontanoate
Butyl octacontanoate
Butyl dooctacontanoate
Butyl tetraoctacontanoate
Butyl hexaoctacontanoate
Butyl octaoctacontanoate
Butyl nonacontanoate
Butyl dononacontanoate
Butyl tetranonacontanoate
Butyl hexanonacontanoate
Butyl octanonacontanoate

High-Performance Liquid Chromatography (HPLC) for Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of isomers of this compound. Due to the structural similarities between its geometric (cis/trans) and positional isomers, their separation presents a significant chromatographic challenge. Researchers have employed various HPLC methods, primarily Reversed-Phase (RP-HPLC) and Silver Ion HPLC (Ag-HPLC), to achieve resolution of these closely related compounds. The choice of stationary phase, mobile phase composition, and derivatization are critical factors that influence the separation efficiency.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. While standard C18 columns can be used, they often provide limited resolution for geometric isomers due to their similar hydrophobic character. hplc.eu However, specialized columns with enhanced shape selectivity have demonstrated improved separation of cis and trans isomers. For instance, a COSMOSIL Cholester column has been shown to provide better separation of oleic acid (the parent acid of this compound) isomers compared to traditional C18 columns. hplc.eu

The separation of fatty acid esters, including butyl esters, is influenced by the chain length and degree of unsaturation. In RP-HPLC, retention time generally increases with the carbon number and decreases with the number of double bonds. For isomers with the same carbon number and number of double bonds, such as the isomers of this compound, the separation is more nuanced and depends on the spatial arrangement of the atoms.

A study on the analysis of ethyl (9E)-octadec-9-enoate, a closely related ester, utilized a Newcrom R1 reverse-phase column. sielc.com The mobile phase consisted of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such conditions are generally applicable to the analysis of this compound isomers.

Table 1: Illustrative RP-HPLC Conditions for the Separation of Octadec-9-enoate Ester Isomers

Parameter Condition 1 Condition 2
Column COSMOSIL Cholester Newcrom R1
Mobile Phase Acetonitrile/Water Acetonitrile/Water/Phosphoric Acid
Detection ELSD (Evaporative Light-Scattering Detector) UV/MS

| Analyte | Oleic Acid (cis/trans isomers) hplc.eu | Ethyl (9E)-octadec-9-enoate sielc.com |

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)

Silver Ion HPLC is a powerful technique for the separation of unsaturated compounds, including the isomers of this compound. This method relies on the reversible interaction between the pi electrons of the double bonds in the analyte and silver ions incorporated into the stationary phase. The strength of this interaction depends on the number, geometry (cis/trans), and position of the double bonds.

Ag-HPLC has been successfully employed for the detailed separation of both positional and configurational isomers of octadecenoic acid and its esters. researchgate.netnih.gov Cis isomers generally exhibit stronger interactions with the silver ions and are therefore retained longer on the column than their trans counterparts. Furthermore, the position of the double bond along the fatty acid chain also influences retention, allowing for the separation of positional isomers. researchgate.net

For optimal separation using Ag-HPLC, it is often necessary to derivatize the fatty acids to improve their chromatographic behavior and detection. While research has focused on phenacyl or methyl esters, the principles are directly applicable to butyl esters. nih.govscispace.com The use of aromatic derivatives, such as p-methoxyphenacyl esters, has been shown to enhance the resolution of positional isomers. nih.gov

Table 2: Exemplary Ag-HPLC System for Isomer Separation of Octadecenoic Acid Esters

Parameter Description
Column Silica-based column loaded with silver ions (e.g., Nucleosil 5SA) researchgate.net
Mobile Phase A non-polar organic solvent system, such as hexane (B92381) with a small percentage of a more polar modifier like acetonitrile or isopropanol. researchgate.net
Derivatization Conversion to p-methoxyphenacyl esters to enhance UV detection and separation. nih.gov
Detection UV detector, as the aromatic derivative provides a strong chromophore. nih.gov

| Separation Principle | Differential retention based on the interaction of double bonds with silver ions, allowing separation of cis/trans and positional isomers. researchgate.net |

The combination of different HPLC techniques can provide a comprehensive characterization of the isomeric composition of this compound. For instance, RP-HPLC can be used for initial fractionation based on hydrophobicity, followed by Ag-HPLC for detailed separation of geometric and positional isomers within the collected fractions.

Theoretical and Computational Chemistry Studies of this compound

While specific, dedicated theoretical and computational chemistry studies on this compound are not extensively available in publicly accessible scientific literature, this section outlines the principles and methodologies of such studies and illustrates the expected findings based on research on structurally similar molecules, such as other fatty acid esters.

Theoretical and Computational Chemistry Studies of Butyl Octadec 9 Enoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like butyl octadec-9-enoate (B1201768) from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

An analysis of the electronic structure of butyl octadec-9-enoate would provide fundamental insights into its reactivity, stability, and spectroscopic properties. Such a study would typically involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Key parameters that would be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a similar molecule, methyl oleate (B1233923), DFT calculations have been performed, and analogous values would be expected for this compound. researchgate.net

Atomic Charges: The distribution of electron density across the molecule can be quantified by calculating partial atomic charges. This helps in identifying electrophilic and nucleophilic sites, which is essential for understanding intermolecular interactions. In fatty acid esters, the oxygen atoms of the ester group are expected to carry significant negative charges, while the carbonyl carbon would be positively charged. researchgate.net

Bond Lengths and Angles: Optimized geometry calculations provide precise values for bond lengths and angles, which can be compared with experimental data if available. For instance, the C=C double bond in the oleate chain would be significantly shorter than the C-C single bonds. researchgate.net

Illustrative Data for Electronic Properties (Based on Methyl Oleate Analogue)

PropertyIllustrative Value
HOMO Energy-0.230 a.u.
LUMO Energy+0.014 a.u.
HOMO-LUMO Gap0.244 a.u.
Dipole Moment1.37 Debye

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound, such as its synthesis via the esterification of oleic acid with butanol. This involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.

The key steps in such a study would be:

Reactant and Product Optimization: The geometries of the reactants (oleic acid and butanol) and products (this compound and water) are optimized.

Transition State Search: A transition state (TS) is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Various algorithms are used to locate the TS geometry. For the acid-catalyzed esterification, the transition state would involve the protonation of the carbonyl oxygen of oleic acid, followed by the nucleophilic attack of butanol.

Frequency Calculation: A frequency calculation is performed on the located transition state. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

The activation energy (the energy difference between the transition state and the reactants) can then be calculated, providing crucial information about the reaction kinetics. DFT studies on the acid-catalyzed transesterification of similar esters have successfully identified these pathways and calculated their energy barriers. researchgate.net

This compound is a highly flexible molecule due to the presence of numerous single bonds in its long alkyl chains. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

Because of the large number of rotatable bonds, a systematic search of all possible conformations is computationally expensive. rowansci.com Therefore, stochastic methods like Monte Carlo or molecular dynamics-based approaches are often employed to explore the conformational space. mcmaster.ca The identified low-energy conformers are then typically re-optimized at a higher level of theory (e.g., DFT).

The results of a conformational analysis would reveal the most stable shapes of the molecule, which is important for understanding its physical properties, such as its packing in the liquid state and its interaction with other molecules. Studies on similar long-chain esters have shown that the alkyl chains can adopt various folded and extended conformations, with the all-trans (linear) conformation often being one of the most stable in the gas phase. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of molecules over time, providing a dynamic picture of the system at the atomic level.

MD simulations of this compound, typically in a condensed phase (e.g., a liquid box), would provide detailed insights into its dynamic behavior and interactions.

Molecular Flexibility: Simulations would show the molecule dynamically transitioning between different conformations. This is crucial for understanding properties like viscosity. The flexibility arises from the rotation around the numerous C-C single bonds in the oleate and butyl chains.

Intermolecular Interactions: In a liquid state, the properties of this compound are governed by the interactions between molecules. MD simulations can quantify these interactions, which are primarily van der Waals forces (dispersion and repulsion) due to the molecule's largely nonpolar nature. The polar ester group would contribute through dipole-dipole interactions. Analysis of the radial distribution functions from the simulation would reveal the average distances and coordination numbers between different parts of the molecules.

To perform these simulations, a force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For a molecule like this compound, a general force field like GAFF2 (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) could be used. mdpi.com

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or physicochemical properties of molecules with their macroscopic properties or biological activities.

For this compound, QSPR models could be developed to predict important properties relevant to its applications, such as in lubricants or biodiesels. sciopen.comresearchgate.net This would involve:

Dataset Collection: Gathering experimental data for a series of related ester molecules for a specific property (e.g., viscosity index, pour point, antiwear performance).

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), quantum chemical descriptors (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., from CoMFA or CoMSIA).

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that links the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While specific QSPR models focusing solely on this compound are not documented, it would be a component in broader studies on ester lubricants. researchgate.net For example, a QSPR model for the viscosity of ester-based lubricants would likely include descriptors related to chain length, degree of unsaturation, and the nature of the alcohol moiety, all of which are relevant to the structure of this compound.

Illustrative QSPR Descriptors for this compound

Descriptor TypeExample DescriptorIllustrative Value
ConstitutionalMolecular Weight338.57 g/mol
TopologicalRotatable Bond Count19
PhysicochemicalXLogP38.8
Quantum ChemicalTopological Polar Surface Area (TPSA)26.3 Ų

Predicting Chemical Reactivity and Stability

The chemical reactivity and stability of esters like this compound are critical parameters influencing their application and degradation pathways. Theoretical and computational chemistry provides powerful tools to predict these properties at a molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate the electronic structure and energetic landscapes of these molecules, offering insights into their behavior in chemical reactions.

One of the key aspects of reactivity for an unsaturated ester like this compound is the presence of the carbon-carbon double bond in the octadec-9-enoate chain and the ester functional group. Computational models can predict the susceptibility of different sites within the molecule to electrophilic or nucleophilic attack. This is often achieved by calculating molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

For instance, in studies of similar unsaturated fatty acid esters, the HOMO is typically localized around the C=C double bond, making it the most probable site for electrophilic attack, such as oxidation or halogenation. Conversely, the LUMO is often centered on the carbonyl carbon of the ester group, indicating its susceptibility to nucleophilic attack, which is fundamental to reactions like hydrolysis or transesterification.

Computational methods are also instrumental in predicting the stability of this compound. By calculating the molecule's total electronic energy, chemists can determine its thermodynamic stability. Furthermore, the stability of different conformations of the molecule can be assessed. For this compound, with its long and flexible alkyl chains, numerous conformations exist. Computational conformational analysis helps identify the most stable (lowest energy) structures, which are most likely to be present under normal conditions.

The stability of the cis/trans isomers around the C=C double bond is another area where computational chemistry offers significant insights. Theoretical calculations can accurately predict the energy difference between the cis (Z) and trans (E) isomers of octadec-9-enoate. Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance. The energy barrier for isomerization can also be calculated, providing information on the conditions required to convert one isomer to the other.

Below is a hypothetical data table illustrating the types of quantum chemical descriptors that can be calculated to predict the reactivity and stability of this compound and its isomers.

PropertyButyl (Z)-octadec-9-enoate (cis)Butyl (E)-octadec-9-enoate (trans)Method of CalculationSignificance
Total Electronic Energy (Hartree) -1085.732-1085.735DFT (B3LYP/6-31G)Indicates relative stability; lower energy is more stable.
HOMO Energy (eV) -6.54-6.52DFT (B3LYP/6-31G)Relates to electron-donating ability; higher energy is more reactive to electrophiles.
LUMO Energy (eV) 0.820.85DFT (B3LYP/6-31G)Relates to electron-accepting ability; lower energy is more reactive to nucleophiles.
HOMO-LUMO Gap (eV) 7.367.37DFT (B3LYP/6-31G)Indicator of chemical reactivity; smaller gap suggests higher reactivity.
Dipole Moment (Debye) 1.891.92DFT (B3LYP/6-31G*)Influences intermolecular interactions and solubility.

Note: The data in this table is illustrative and based on typical values for similar long-chain esters. Actual values would require specific quantum chemical calculations for this compound.

Correlating Molecular Structure with Performance Metrics (e.g., oxidative resistance)

A significant application of theoretical and computational chemistry is to establish correlations between the molecular structure of a compound and its macroscopic performance metrics. For this compound, a key performance metric, especially in applications like lubricants or biofuels, is its oxidative resistance. Oxidation can lead to the degradation of the ester, forming undesirable products and diminishing its performance.

Molecular modeling can be used to calculate the bond dissociation energy (BDE) of the C-H bonds at the allylic positions in this compound. A lower BDE indicates a weaker bond, meaning the hydrogen atom is more easily abstracted, and the molecule is more susceptible to oxidation. mdpi.com By comparing the BDEs of different C-H bonds within the molecule, the most likely sites for initial oxidative attack can be identified.

For this compound, the allylic C-H bonds are located at the 8th and 11th carbon atoms of the octadec-9-enoate chain. Computational studies on similar oleic acid esters have shown that these allylic C-H bonds are significantly weaker than other C-H bonds in the molecule, confirming their role as primary sites for oxidation.

Furthermore, the presence of multiple double bonds in polyunsaturated esters leads to the existence of bis-allylic C-H bonds, which are even weaker and more prone to abstraction. While this compound is monounsaturated, computational comparisons with polyunsaturated esters can quantify the relative improvement in oxidative stability gained by having only one double bond.

Reactive molecular dynamics (RMD) simulations can also be employed to model the oxidation process over time. These simulations can track the trajectories of individual atoms and molecules as they react, providing a dynamic picture of the degradation process. By simulating the interaction of this compound with oxygen molecules at elevated temperatures, researchers can observe the formation of hydroperoxides, the primary products of autoxidation, and their subsequent decomposition into secondary oxidation products like aldehydes, ketones, and shorter-chain carboxylic acids.

The following table presents hypothetical computational data that correlates molecular structural features of this compound with its oxidative resistance.

Structural Feature / Calculated ParameterValueMethod of CalculationCorrelation with Oxidative Resistance
Allylic C-H Bond Dissociation Energy (kcal/mol) 85DFT (B3LYP/6-31G)Lower values indicate lower resistance to oxidation initiation.
Number of Double Bonds 1-Fewer double bonds generally lead to higher oxidative stability.
Radical Stability of Allylic Carbon (Spin Density) 0.95DFT (B3LYP/6-31G)Higher spin density on the carbon after H-abstraction indicates a more stable radical, suggesting a more favorable oxidation pathway.
Activation Energy for H-abstraction by O2 (kcal/mol) 35Transition State Theory with DFTA lower activation energy barrier implies a faster rate of the initial oxidation step.

Note: The data in this table is illustrative and intended to represent the types of parameters calculated in computational studies of ester oxidation. The values are typical for monounsaturated esters.

By establishing these structure-performance relationships, computational chemistry can guide the design of new esters with improved properties. For example, by modifying the molecular structure to increase the BDE of allylic C-H bonds or to sterically hinder the approach of oxygen to the double bond, it may be possible to enhance the oxidative resistance of the ester.

Applications in Advanced Materials and Chemical Systems: an Academic Perspective

Role in Lubricant Chemistry and Tribology

The utility of butyl octadec-9-enoate (B1201768) in lubrication is grounded in its identity as a fatty acid ester, a class of compounds known for favorable tribological properties. Vegetable oils, which are triglycerides of fatty acids, naturally exhibit good boundary lubrication, high viscosity indices, and high flash points due to their polar ester structures and high molecular weights. emerald.com Synthetic esters like butyl octadec-9-enoate are designed to leverage these benefits while overcoming the inherent limitations of natural oils, such as poor oxidative and thermal stability. lube-media.combattelle.org

Molecular Design Principles for Bio-based Lubricants

The performance of a bio-based lubricant is intrinsically linked to its molecular architecture. For esters like this compound, key design principles revolve around the structure of both the fatty acid and alcohol components.

Polarity and Lubricity : The ester functional group (-COO-) in this compound is polar. This polarity causes the molecule to have a strong affinity for positively charged metal surfaces, allowing it to form a protective film that reduces friction and wear, particularly in boundary lubrication regimes. lube-media.comnih.gov This inherent lubricity is a primary advantage of ester-based fluids over non-polar mineral oils. maintonia.com

Chain Length : The long, linear carbon chains of the oleate (B1233923) and butyl groups contribute to the formation of a robust lubricating film. Longer chains generally lead to lower volatility and higher viscosity, which can be beneficial for maintaining film strength at elevated temperatures. lube-media.commdpi.com

Branching and Low-Temperature Fluidity : While this compound itself is a linear ester, a key design principle in advanced bio-lubricants is the introduction of branching in the alcohol or acid chain. emerald.com Branching disrupts the ability of molecules to pack closely together, which can significantly lower the pour point and improve cold-flow properties. researchgate.net For instance, increasing the branching of the end-chain ester has been shown to have a positive influence on the low-temperature properties of triesters. researchgate.net

Unsaturation : The single double bond in the oleate portion of this compound influences its physical state and oxidative stability. While unsaturation is necessary to ensure the lubricant remains fluid at low temperatures, it also presents a reactive site for oxidation, which is a significant performance drawback. researchgate.net

Strategies for Enhancing Oxidative Stability of Ester-based Lubricants

A primary challenge for lubricants derived from unsaturated fatty acids like oleic acid is their susceptibility to oxidation. stle.org The double bond is a reactive site that can lead to the formation of acids and sludge, increasing viscosity and degrading lubricant performance. researchgate.netstle.org Several strategies are employed to mitigate this.

Chemical Modification : One approach is to chemically modify the double bond. Processes such as hydrogenation can saturate the molecule, removing the oxidation site, though this can negatively impact low-temperature properties by raising the pour point. Epoxidation of the double bond followed by ring-opening reactions can create more stable structures with improved thermo-oxidative stability. researchgate.net

Use of Antioxidants : The most common strategy is the addition of antioxidant additives. These molecules work by interrupting the oxidation process. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Tert-Butylhydroquinone (TBHQ), are highly effective. researchgate.net They function by donating a hydrogen atom to peroxide radicals, which terminates the chain reaction of auto-oxidation. researchgate.net Research has shown that TBHQ is often the most effective among common synthetic antioxidants for retarding the oxidation of oils. researchgate.net

Below is an interactive table summarizing common antioxidant types used in ester-based lubricants.

Antioxidant TypeExamplesMechanism of ActionPrimary Benefit
Phenolic Butylated Hydroxytoluene (BHT), Tert-Butylhydroquinone (TBHQ)Radical scavenging via hydrogen atom donation.Highly effective at terminating oxidation chain reactions. researchgate.netresearchgate.net
Aminic Phenyl-alpha-naphthylamine (PANA)Radical scavenging; often used in high-temperature applications.Good thermal stability and effectiveness at elevated temperatures.
Phosphites Tris(2,4-di-tert-butylphenyl)phosphiteHydroperoxide decomposition.Prevents the propagation of oxidation by breaking down peroxide precursors.
Thioesters Dilauryl thiodipropionate (DLTDP)Hydroperoxide decomposition.Often used synergistically with phenolic antioxidants to provide comprehensive protection.

Research on Additive Interactions (e.g., Nanoparticles, Ionic Liquids)

To further enhance performance, advanced lubricants often incorporate additives that interact synergistically with the base oil. Research into the use of nanoparticles and ionic liquids with ester-based lubricants is a promising area.

Nanoparticles : Dispersing nanoparticles, such as graphene nanoplatelets, in a lubricant can significantly improve its tribological properties. nih.gov These particles can act as nano-sized ball bearings, reducing friction between sliding surfaces. They can also form a protective tribo-film on the metal surfaces, which helps to reduce wear. nih.gov Studies have shown that a blend of bio-lubricant and commercial oil dispersed with a small percentage of graphene nanoplatelets can dramatically reduce both friction and wear. nih.gov

Ionic Liquids (ILs) : Ionic liquids are salts that are liquid at low temperatures and are composed entirely of ions. nih.gov When used as additives or as the lubricant itself, they can provide exceptional stability. The electrostatic and steric properties of ILs allow for the stabilization of dispersed nanoparticles, preventing them from agglomerating. znaturforsch.com The ions can form protective layers near nanoparticle surfaces, providing electrostatic stabilization that prevents aggregation and ensures a stable dispersion. researchgate.net This combined effect of ILs and nanoparticles can lead to novel materials with superior lubricating capabilities. nih.gov

The following table details the interactions of these additives in ester-based systems.

AdditiveInteraction with Ester Base OilMechanism of Performance Enhancement
Nanoparticles (e.g., Graphene) Physical dispersion within the fluid matrix.Act as nano-bearings, form a protective tribo-film on surfaces, and improve load-carrying capacity. nih.gov
Ionic Liquids (ILs) Can be miscible with polar esters, acting as co-solvents or additives.Provide electrostatic and steric stabilization to the lubricant system and other dispersed additives. znaturforsch.com Can form strong, ordered layers on metal surfaces.

Comparative Analysis of Molecular Structures in Lubricant Performance

Compared to a non-polar mineral oil, the polarity of this compound provides superior lubricity and surface adhesion. lube-media.com When compared to other esters, such as those derived from saturated fatty acids (e.g., pelargonates), this compound typically exhibits a lower pour point due to the "kink" in its chain caused by the cis-double bond, but it has significantly lower oxidative stability. nih.gov Polyol esters, which contain multiple ester groups (e.g., trimethylolpropane (B17298) trioleate), generally offer higher viscosity, greater thermal stability, and a high viscosity index compared to monoesters like this compound. researchgate.net

A comparative analysis is presented in the table below.

PropertyThis compound (Oleate Monoester)Saturated Monoester (e.g., Butyl Pelargonate)Polyol Ester (e.g., TMP Trioleate)Mineral Oil (Group II)
Molecular Structure Long chain with one C=C double bond and one ester group.Fully saturated long chain with one ester group.Three fatty acid chains linked to a central polyol core; multiple ester groups.Complex mixture of non-polar saturated hydrocarbons (paraffinic, naphthenic).
Viscosity Index HighModerate to HighVery High researchgate.netModerate
Oxidative Stability Poor (due to C=C bond) researchgate.netExcellent (no C=C bond) nih.govGood to Excellent emerald.comGood
Pour Point Low to ModerateHigh nih.govVery Low researchgate.netModerate to High
Boundary Lubricity Excellent (polar ester group) lube-media.comExcellent (polar ester group)Excellent (multiple polar groups)Poor (non-polar)

Monomer in Bio-based Polymer Synthesis

Beyond lubrication, derivatives of oleic acid like this compound are valuable as monomers for synthesizing bio-based polymers. The presence of both a double bond and an ester functional group provides multiple pathways for polymerization, leading to a variety of potential polymer structures, including polyesters and vinyl-type polymers. rsc.org

Polymerization Mechanisms with Oleic Acid Derivatives

The specific reactive sites on the this compound molecule—the carbon-carbon double bond and the ester linkage—allow for several polymerization strategies.

Free-Radical Polymerization : The double bond in the oleate chain can undergo addition polymerization. By using a free-radical initiator, such as AIBN or benzoyl peroxide, a chain-growth polymerization can be initiated. researchgate.net This mechanism links the monomer units through their backbones, creating a polymer with long ester side chains. This approach has been used to copolymerize fatty acid vinyl esters with other monomers like vinyl acetate. researchgate.net

Epoxidation followed by Ring-Opening Polymerization : The double bond can be chemically modified into an oxirane (epoxide) ring. This epoxidized monomer can then undergo a self-polymerization reaction where the carboxylic acid group of one monomer attacks the oxirane ring of another, leading to the formation of a polyester (B1180765). rsc.orgresearchgate.net This method creates ester linkages in the polymer backbone.

Transesterification Polymerization : While this compound itself is a monoester, oleic acid can be used to synthesize polyester polyols. These polyols, which contain multiple hydroxyl groups, can then be reacted with dicarboxylic acids or their esters (like dimethyl 2,5-furan dicarboxylate) in a polycondensation reaction to form complex polyesters. mdpi.com This process relies on the repeated formation of ester bonds to build the polymer chain.

Cationic Polymerization : The double bond of a modified fatty acid can also be polymerized through cationic polymerization, resulting in a polymer with saturated and unsaturated fatty acids as side chains. rsc.org

The table below summarizes these polymerization mechanisms.

Polymerization MechanismReactive Site UtilizedResulting Polymer TypeDescription
Free-Radical Polymerization Carbon-carbon double bondVinyl-type polymerMonomers are linked through the double bond, creating a polymer with ester side chains. researchgate.net
Ring-Opening Polymerization Epoxidized double bondPolyesterAn epoxidized oleic acid monomer self-polymerizes through the reaction of its carboxyl and oxirane groups. researchgate.net
Polycondensation Ester/Carboxyl groupPolyesterOleic acid-derived polyols are reacted with diacids or diesters to form a polyester backbone. mdpi.com
Cationic Polymerization Carbon-carbon double bondVinyl-type polymerAn alternative to free-radical polymerization for creating a polymer with fatty acid side chains. rsc.org

Synthesis of Polycarbonates and Poly(ester carbonate)s

The integration of fatty acid derivatives, such as those obtainable from this compound, into the architecture of polycarbonates and poly(ester carbonate)s is a burgeoning field of academic inquiry. This research is primarily driven by the goal of creating novel polymers with enhanced properties, such as increased flexibility and hydrophobicity, derived from renewable resources. The long aliphatic chain inherent in this compound is a key feature that researchers aim to incorporate into the polymer backbone.

A common synthetic strategy involves the chemical modification of oleic acid, the precursor to this compound, to create difunctional monomers suitable for polymerization. These monomers, typically diols or dicarbonates, can then be copolymerized with other monomers to yield the desired polycarbonate or poly(ester carbonate). For example, a dicarbonate (B1257347) monomer, 4-[(ethoxycarbonyl)oxy]butyl-12-[(ethoxycarbonyl)oxy]octadec-9-enoate (EOBEOE), has been synthesized from oleic acid derivatives and subsequently polycondensed with bio-based diols. rsc.org This process results in the formation of poly(ester carbonate)s where the long aliphatic segment from the oleic acid is integrated into the polymer chain. rsc.org The resulting polymers exhibit low glass transition temperatures due to the presence of these flexible aliphatic segments. rsc.org

The synthesis of these bio-based polymers is typically confirmed through spectroscopic methods such as FTIR, 1H-NMR, and 13C-NMR, which provide detailed information about the polymer structure and the random distribution of monomer units. rsc.org The thermal properties of these materials are also of significant interest, with studies showing good thermal stability, making them potentially suitable for a range of applications. rsc.org

Grafting and Crosslinking Approaches

The unsaturated nature of this compound, specifically the presence of a carbon-carbon double bond in the oleate chain, provides a reactive site for grafting and crosslinking reactions. These techniques are employed to modify the properties of existing polymers, introducing beneficial characteristics such as improved mechanical strength and thermal stability.

In the context of grafting, the double bond can be utilized to attach this compound molecules as side chains onto a polymer backbone. This can be achieved through various chemical reactions, including those initiated by UV light or heat. For instance, studies have shown that starch oleates, which contain similar unsaturated fatty acid chains, can be effectively crosslinked through UV curing in the presence of a photoinitiator or through thermal curing (heat curing). nih.govrug.nl Heat curing, in particular, has been identified as a highly effective method for crosslinking, leading to a significant increase in the material's yield stress. rug.nl

Crosslinking involves the formation of chemical bonds between polymer chains, creating a network structure that enhances the material's properties. The double bonds in the oleate chains can react with one another, often facilitated by an initiator, to form these crosslinks. nih.gov The degree of crosslinking can be controlled by factors such as the curing time and temperature, allowing for the tuning of the final material's mechanical and thermal properties. nih.govrug.nl The effectiveness of crosslinking is often evaluated by measuring the gel content of the material and through spectroscopic analysis. rug.nl Research has demonstrated that increasing the polyunsaturation in copolymers results in an enhanced crosslink density of the polymer network, which significantly impacts the mechanical properties of the resulting films, including both Young's modulus and toughness. mdpi.com

Component and Model Compound in Biofuel Research

This compound is of significant interest in the field of biofuel research, where it serves as both a potential component of biodiesel and as a model compound for studying the combustion of fatty acid esters. Its properties are often compared to those of other fatty acid methyl esters (FAMEs), which are the primary constituents of conventional biodiesel.

Chemical Aspects of Ester Blending in Biofuels

When considering this compound as a biofuel component, its chemical properties play a crucial role in its performance and compatibility with conventional diesel fuels. The long, unsaturated hydrocarbon chain of this compound influences key fuel properties such as viscosity, lubricity, and cold-flow behavior. Mixtures of fatty acid esters, including those similar to this compound, are being explored for their potential as eco-compatible fuels. google.com

The use of butyl esters, as opposed to the more common methyl esters, can offer certain advantages. For instance, butanol, the alcohol used to produce butyl esters, has a higher energy density than methanol. This can translate to a higher energy content for the resulting biodiesel. However, the blending of these esters with conventional diesel requires careful consideration of their solubility and stability to avoid phase separation and other issues.

Combustion Chemistry of Fatty Acid Esters

The combustion of this compound in a diesel engine is a complex process that is the subject of ongoing research. As a model compound, it allows for the detailed study of the chemical reactions that occur during the combustion of unsaturated fatty acid esters. The presence of the double bond in the oleate chain can influence the ignition properties and the formation of pollutants.

The combustion process involves a series of complex chemical reactions, and the structure of the fuel molecule plays a significant role in determining the reaction pathways. The study of the combustion chemistry of compounds like this compound is essential for optimizing engine performance and reducing emissions when using biodiesel fuels.

Role as a Bio-based Solvent in Green Chemistry

In the realm of green chemistry, there is a strong emphasis on the use of environmentally friendly solvents derived from renewable resources. sigmaaldrich.comchemistryforsustainability.org this compound, as a fatty acid ester derived from natural sources, is a promising candidate for use as a bio-based solvent in various applications. google.comechemi.com

Solvation Properties and Mechanisms

The solvation properties of this compound are determined by its molecular structure, which includes a long, nonpolar hydrocarbon tail and a more polar ester group. This dual character allows it to dissolve a range of solutes, making it a versatile solvent. Its non-flammable nature, high boiling point, and low toxicity make it an attractive alternative to conventional industrial solvents. google.com

Theoretical approaches, such as the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) and Hansen solubility parameters, can be used to predict the solubility of various compounds in bio-based solvents like this compound. mdpi.commdpi.com These models help in the selection of appropriate solvents for specific applications, such as the extraction of oils and fats. mdpi.com The use of such bio-based solvents aligns with the principles of green chemistry by reducing reliance on petroleum-derived solvents and minimizing environmental impact. sigmaaldrich.comchemistryforsustainability.org

PropertyValue
Molecular Formula C22H42O2
Molar Mass 338.57 g/mol
Boiling Point 227-228 °C
Melting Point -26 °C
Flash Point 180 °C
Density 0.83 g/cm³ (at 25°C)
Note: The values in this table are approximate and may vary depending on the source. alfa-chemistry.com

Applications in Extraction and Chemical Processing

This compound, also known as butyl oleate, serves as a functional fluid and solvent in various industrial chemical processes. medchemexpress.comriverlandtrading.com Its characteristically high boiling point, low volatility, and excellent solvency powers make it a suitable medium for chemical reactions and formulations. vicchem.com As a fatty acid ester derived from natural oils, it is recognized for being readily biodegradable and having low toxicity, positioning it as a more environmentally benign alternative to traditional petrochemical solvents. vicchem.com

In the context of chemical processing, butyl oleate can function as a non-polar, hydrophobic solvent or a component in solvent systems. riverlandtrading.comvicchem.com Its utility extends to its role as a lubricant, plasticizer, and rheology modifier in industrial formulations. kataliz.org.ua

Within the domain of separation science, fatty acid esters are explored for their potential in liquid-liquid extraction (LLE) processes. However, the performance of butyl oleate can be highly dependent on the specific chemical system. For instance, in attempts to perform extractions from aqueous micellar media, it has been observed that hydrophobic solvents like butyl oleate can lead to the formation of stable emulsions, which complicates phase separation. researchgate.net This finding highlights a critical consideration for its application in specific extraction scenarios where surfactants or similar compounds are present. researchgate.net

Precursor and Intermediate in Organic Synthesis

This compound is a versatile platform molecule that serves as a precursor and intermediate in a variety of organic synthesis pathways. Its two primary reactive sites—the ester functional group and the C=C double bond at the 9-position—allow for a wide range of chemical modifications. These transformations convert the simple fatty acid ester into more complex and high-value molecules, including fine chemicals, specialty esters, and precursors for advanced materials like ionic liquids.

The chemical structure of this compound allows for its conversion into a diverse array of fine chemicals and specialty esters through targeted reactions at its ester group or its internal double bond.

Transesterification for Specialty Esters: The ester group of this compound can undergo transesterification, a process where its butyl alcohol moiety is exchanged with another alcohol. wikipedia.org This reaction is a fundamental strategy for synthesizing specialty esters with tailored properties. organic-chemistry.org By reacting this compound with polyols (e.g., trimethylolpropane, neopentyl glycol) or other long-chain alcohols, it is possible to produce complex esters. researchgate.net These resulting polyol esters or high molecular weight esters are valued for their performance characteristics, such as high viscosity, thermal stability, and lubricity, making them suitable for use as biodegradable lubricant base stocks or in cosmetic formulations. researchgate.net The reaction is typically catalyzed by acids, bases, or enzymes and is driven to completion by removing the butanol byproduct. wikipedia.org

Derivatization via the Olefinic Bond: The internal double bond is a key site for derivatization. One of the most significant transformations is epoxidation, where the double bond is converted into an oxirane ring using reagents like peroxy acids. nih.gov The resulting epoxidized butyl oleate is a stable and versatile intermediate for a variety of fine chemicals. researchgate.net

The epoxide ring is susceptible to acid-catalyzed ring-opening by a range of nucleophiles. This pathway leads to the formation of bifunctional and polyfunctional molecules that are valuable in polymer and materials science. researchgate.net

Hydrolysis: Reaction with water opens the epoxide to form the corresponding vicinal diol, butyl 9,10-dihydroxyoctadecanoate.

Alcoholysis: Reaction with alcohols results in the formation of hydroxy-ether derivatives.

Acylation: Reaction with carboxylic acids yields hydroxy-ester compounds. researchgate.net

These polyol and polyol-precursor molecules, derived directly from this compound, are used as building blocks for polymers such as polyurethanes and polyesters. nih.govresearchgate.net

Table 1: Synthesis of Fine Chemicals from Epoxidized this compound
Reactant (Nucleophile)Reaction TypePrimary Product StructureProduct ClassPotential Application
Water (H₂O)HydrolysisButyl 9,10-dihydroxyoctadecanoateDiolPolyol precursor for polyurethanes, plasticizers
Ethanol (C₂H₅OH)AlcoholysisButyl 9-hydroxy-10-ethoxyoctadecanoate (and isomer)Hydroxy-EtherBiolubricant components, coalescing agents
Acetic Acid (CH₃COOH)AcylationButyl 9-acetoxy-10-hydroxyoctadecanoate (and isomer)Hydroxy-EsterPlasticizers, lubricant additives
Glycerol (B35011)AlcoholysisPolyether polyol via oligomerizationPolyolBuilding block for rigid polyurethane foams. nih.gov

The functional groups within this compound provide pathways for its conversion into components of more complex chemical systems, such as ionic liquids and organometallic compounds.

Derivatization to Ionic Liquids: While this compound itself is not an ionic liquid, its core chemical structure, derived from oleic acid, can be used to synthesize them. The synthesis involves converting the fatty acid component into the anion of an ionic liquid. A feasible synthetic route would involve the hydrolysis of this compound to yield oleic acid and butanol. The resulting oleic acid can then be deprotonated by a suitable base, such as a quaternary ammonium (B1175870) or phosphonium (B103445) hydroxide (B78521), to form an oleate salt. This salt, composed of a large organic cation and the oleate anion, constitutes a task-specific ionic liquid. nih.govacs.org

These oleate-based ionic liquids are noted for their biocompatibility, renewability, and hydrophobicity. rsc.orgrsc.org They have demonstrated significant potential as effective and sustainable extractants for the selective removal of transition metal ions like Co(II) and Ni(II) from aqueous solutions. nih.govrsc.org

Table 2: Examples of Ionic Liquids Derived from the Oleate Anion
CationAnionIonic Liquid NameKey Properties/Applications
TetraalkylammoniumOleateTetraalkylammonium OleateUsed as an extractant for transition metal salts from aqueous solutions. rsc.org
MethytrioctylammoniumOleateMethytrioctylammonium OleateLow viscosity, biocompatible; effective for extracting Co(II) and Ni(II). nih.gov
1,2-dimyristoyl-sn-glycero-3-ethyl-phosphatidylcholineOleateLipid-Based Phosphonium OleateBiocompatible, dispersible in water, miscible with organic solvents. rsc.org
Amino Acid EsterOleateFatty Acid-Based Amino Acid Ester (FAAAE-IL)Investigated as a "green" hydrophobic ionic liquid for transdermal drug delivery. acs.org

Derivatization to Organometallic Compounds: The carbon-carbon double bond in this compound can act as a coordination site for transition metals, enabling its use in forming organometallic complexes. Research has demonstrated that the olefinic groups in unsaturated fatty acid esters, such as methyl oleate, can coordinate directly to metal centers. nih.gov Specifically, methyl oleate has been shown to bind within the cavity of a macrocyclic palladium tetranuclear complex, where the C=C double bonds coordinate with the palladium atoms. nih.gov This type of host-guest complex formation illustrates a direct pathway from a fatty acid ester to a stable organometallic entity.

Furthermore, the olefinic bond in this compound allows it to participate as a substrate in various metal-catalyzed reactions that proceed through organometallic intermediates. These reactions include isomerizing olefin metathesis, which utilizes ruthenium or palladium catalysts to alter the position of the double bond and create new unsaturated compounds. nih.govias.ac.in While the final products of these reactions are typically organic molecules rather than stable organometallic complexes, the transformation is fundamentally governed by the principles of organometallic chemistry. nih.gov

Environmental and Sustainability Considerations in Butyl Octadec 9 Enoate Research

Biodegradation Pathways and Mechanisms

The breakdown of Butyl octadec-9-enoate (B1201768) in the environment is a key factor in assessing its ecological impact. Both biological and chemical processes contribute to its degradation into simpler, less persistent molecules.

The primary enzymatic pathway for the degradation of Butyl octadec-9-enoate is through hydrolysis, a reaction catalyzed by lipase (B570770) enzymes. Lipases are ubiquitous in the environment, produced by a wide range of microorganisms, and are responsible for the breakdown of fats and oils. The enzymatic hydrolysis of this compound cleaves the ester bond, yielding butan-1-ol and octadec-9-enoic acid (oleic acid).

Reaction: this compound + H₂O --(Lipase)--> Butan-1-ol + Octadec-9-enoic acid

Research on analogous long-chain fatty acid esters has demonstrated the efficacy of various microbial lipases in catalyzing this reaction. For instance, studies on the synthesis of butyl oleate (B1233923) using lipases also inherently confirm the reverse hydrolytic reaction under aqueous conditions. The rate and extent of this enzymatic degradation are influenced by several factors, including temperature, pH, and the specific microbial populations present in the environment.

Table 1: Factors Influencing the Enzymatic Hydrolysis of Long-Chain Fatty Acid Esters (Analogous to this compound)

FactorEffect on Hydrolysis RateOptimal Conditions (General)
TemperatureIncreases up to an optimal point, then decreases due to enzyme denaturation.30-50 °C
pHHighly dependent on the specific lipase; most are active in the neutral to slightly alkaline range.pH 7-9
Enzyme SourceDifferent microbial lipases exhibit varying substrate specificities and catalytic efficiencies.Lipases from Candida, Rhizopus, and Pseudomonas species are commonly effective.
Water AvailabilityEssential for the hydrolytic reaction to proceed.Sufficient environmental moisture is required.

In addition to enzymatic activity, this compound can undergo chemical degradation in environmental matrices such as soil and water. The principal mechanism of abiotic degradation for esters is hydrolysis. This reaction can be catalyzed by both acids and bases.

In neutral environmental waters, the hydrolysis of long-chain fatty acid esters is generally slow. However, the rate can be significantly accelerated under acidic or alkaline conditions. Alkaline-catalyzed hydrolysis, also known as saponification, is typically much faster and more complete than acid-catalyzed hydrolysis for esters.

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound can be approached through the lens of green chemistry to minimize environmental impact and enhance sustainability. Key principles include maximizing atom economy, utilizing renewable resources, and reducing the use of hazardous solvents.

The most common method for synthesizing this compound is the Fischer esterification of oleic acid with butanol, typically in the presence of an acid catalyst.

Reaction: Oleic Acid (C₁₈H₃₄O₂) + Butanol (C₄H₁₀O) ⇌ this compound (C₂₂H₄₂O₂) + Water (H₂O)

The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the desired product. For this esterification, the atom economy is quite high.

Calculation of Atom Economy:

Molecular Weight of this compound (C₂₂H₄₂O₂) ≈ 338.57 g/mol

Molecular Weight of Oleic Acid (C₁₈H₃₄O₂) ≈ 282.47 g/mol

Molecular Weight of Butanol (C₄H₁₀O) ≈ 74.12 g/mol

Atom Economy = [Molecular Weight of Desired Product / (Sum of Molecular Weights of all Reactants)] x 100 Atom Economy = [338.57 / (282.47 + 74.12)] x 100 ≈ 94.9%

This high atom economy indicates that the reaction is inherently efficient in terms of converting reactant atoms into the desired product. To further improve reaction efficiency, research has focused on the use of reusable catalysts and optimizing reaction conditions to achieve high yields. Enzymatic synthesis using lipases offers a green alternative to traditional acid catalysts, often proceeding under milder conditions with high specificity. nih.gov

Table 2: Comparison of Catalytic Methods for Butyl Oleate Synthesis

CatalystReaction ConditionsTypical YieldGreen Chemistry Advantages
Sulfuric AcidHigh temperature, refluxHigh, but reversibleLow cost
Immobilized LipaseMild temperature (30-60 °C)Can reach >90% conicet.gov.arReusable catalyst, high specificity, mild conditions
Solid Acid CatalystsElevated temperaturesVariable, dependent on catalystReusable, reduced corrosion and waste

A significant advantage in the sustainable production of this compound is the availability of its precursors from renewable sources.

Octadec-9-enoic Acid (Oleic Acid): This is one of the most abundant fatty acids in nature, readily available from a variety of vegetable oils such as olive oil, canola oil, and sunflower oil. wikipedia.org It can also be produced by various oleaginous microorganisms, including certain species of yeast, fungi, and bacteria, which can be cultivated on various organic feedstocks. mdpi.comnih.govnih.gov

Butan-1-ol (n-Butanol): While traditionally derived from fossil fuels, there is growing interest and development in the production of bio-butanol. This is achieved through the Acetone-Butanol-Ethanol (ABE) fermentation process, which utilizes biomass as a feedstock. rsc.orgosu.edunih.govresearchgate.netopenagriculturejournal.com Lignocellulosic materials, such as agricultural residues and forestry waste, are promising substrates for bio-butanol production, avoiding competition with food crops. rsc.orgopenagriculturejournal.com

The use of oleic acid from plant or microbial sources and butanol from biomass fermentation makes the entire lifecycle of this compound significantly more sustainable.

Traditional esterification reactions often employ organic solvents to facilitate the reaction and aid in the removal of water, a byproduct that can limit the reaction equilibrium. However, many common solvents are volatile organic compounds (VOCs) with associated environmental and health concerns. Green chemistry approaches focus on reducing or eliminating the need for such solvents.

Solvent-Free Synthesis: Research has shown that the enzymatic synthesis of fatty acid esters can be effectively carried out in a solvent-free system. nih.gov In this approach, the liquid reactants themselves serve as the reaction medium. This dramatically reduces waste and simplifies product purification.

Green Solvents: When a solvent is necessary, the focus shifts to using more environmentally benign alternatives. Ionic liquids and deep eutectic solvents (DESs) are being explored as potential replacements for traditional organic solvents in biodiesel production and other esterification reactions. These "designer solvents" have very low vapor pressure, reducing air pollution, and can often be recycled. For biodiesel production, which involves similar chemistry, green solvents like 2-methyltetrahydrofuran and cyclopentyl methyl ether have been investigated as alternatives to more hazardous solvents like chloroform.

By adopting these green chemistry principles, the synthesis of this compound can be made more environmentally friendly, aligning with the broader goals of sustainable chemical production.

Life Cycle Assessment (LCA) Methodologies for Sustainable Production

Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. For this compound, a bio-based ester, LCA provides a crucial tool for quantifying its environmental footprint compared to petroleum-based alternatives and for identifying areas for improvement in its production process.

A typical "cradle-to-gate" LCA for this compound production encompasses the agricultural phase of the feedstock (e.g., cultivation of rapeseed or palm), transportation of the raw materials, extraction of the vegetable oil, and the chemical synthesis of the ester itself. Key stages within the system boundaries include the production of inputs like fertilizers and pesticides for feedstock cultivation, energy consumption during oil pressing and refining, and the resources used in the esterification process, including catalysts and solvents.

Several LCA studies on similar bio-based esters, such as those used in lubricants and biodiesel, highlight the critical impact of the agricultural phase. researchgate.netmpob.gov.my The production of feedstock like rapeseed or palm oil can be a major contributor to environmental impacts such as eutrophication, acidification, and global warming potential (GWP). researchgate.netresearchgate.net For instance, a cradle-to-gate LCA of palm-based fatty acids showed that the production of the feedstock, including crude palm kernel oil and refined palm stearin, was the main source of environmental impacts. mpob.gov.my The greenhouse gas emissions for these fatty acids were reported to be in the range of 1.39-9.43 kg CO2 eq. per kg of fatty acid. mpob.gov.my

Methodologies compatible with the ISO 14000 series of environmental management standards are often employed to ensure consistency and comparability. researchgate.net The assessment evaluates multiple impact categories, including:

Global Warming Potential (GWP): Measures the contribution to climate change, primarily from greenhouse gas emissions like CO2, methane, and nitrous oxide. The use of bio-based feedstocks can significantly lower GWP compared to fossil fuels. researchgate.net

Acidification Potential (AP): Quantifies emissions (e.g., SO2, NOx) that cause acid rain.

Eutrophication Potential (EP): Measures the impact of nutrient enrichment (e.g., nitrates, phosphates) in water bodies, often linked to fertilizer runoff from agriculture.

Abiotic Depletion: Assesses the consumption of non-renewable resources.

Ozone Layer Depletion: Evaluates the impact of substances that deplete the stratospheric ozone layer. researchgate.net

Human Toxicity and Ecotoxicity: Considers the potential harm to human health and various ecosystems. researchgate.net

Comparative LCA studies have shown that synthetic esters derived from vegetable oils generally have a lower energy consumption profile during production compared to mineral base oils. researchgate.net For example, one study noted the energy consumption for a synthetic ester was 22,000 MJ per functional unit, compared to 45,000 MJ for a mineral base fluid. researchgate.net Furthermore, producing esters from waste oils rather than virgin vegetable oils can drastically reduce environmental impacts across nearly all categories. researchgate.net One assessment found that using waste rapeseed oil for ester production reduced abiotic depletion by up to 79.1% and global warming by 77% compared to fossil diesel. researchgate.net

Impact CategoryMineral Oil Base Fluid (MJ/FU)Synthetic Ester (from Vegetable Oil) (MJ/FU)Rapeseed Oil (Triglyceride) (MJ/FU)
Energy Consumption45,00022,00012,000

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